schweinfurthin E

Description

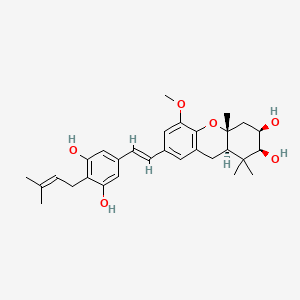

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S,3R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |

InChI |

InChI=1S/C30H38O6/c1-17(2)7-10-21-22(31)12-19(13-23(21)32)9-8-18-11-20-15-26-29(3,4)28(34)24(33)16-30(26,5)36-27(20)25(14-18)35-6/h7-9,11-14,24,26,28,31-34H,10,15-16H2,1-6H3/b9-8+/t24-,26-,28-,30-/m1/s1 |

InChI Key |

IYHZCJNEODJYKB-DMCZWXATSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C |

Synonyms |

schweinfurthin E |

Origin of Product |

United States |

Origin, Isolation, and Structural Features of Schweinfurthin E

The discovery and study of schweinfurthins are intrinsically linked to the plant genus Macaranga. These compounds are secondary metabolites produced by various species within this genus.

Botanical Sources and Geographic Distribution of Macaranga Species Yielding Schweinfurthins

The genus Macaranga is a large group of tropical trees belonging to the Euphorbiaceae family, with approximately 300 different species. rsc.org These species are predominantly found in Africa, Australasia, Asia, and numerous islands throughout the Indian and Pacific oceans. rsc.orgnih.gov The specific species known to produce schweinfurthins are located in these diverse tropical regions.

Macaranga alnifolia, the botanical source of Schweinfurthin E, is a tree that can grow from 7 to 13 meters tall. pitt.edu This particular species is native to the dry, deciduous forests of central and eastern Madagascar. pitt.edu

Isolation of this compound from Macaranga alnifolia

This compound was first isolated from the fruit of Macaranga alnifolia collected in Madagascar. nmrsoft.comwikipedia.org The isolation process was guided by bioassay-guided fractionation, a method used to separate and identify biologically active compounds from a mixture. nmrsoft.comanalis.com.my Researchers utilized an ethanolic extract of the fruit to isolate four new prenylated stilbenes, designated as schweinfurthins E, F, G, and H. rsc.orgnih.gov this compound itself was obtained as a pale yellow solid. rsc.orgnmrsoft.com This was the first phytochemical investigation reported for Macaranga alnifolia. nmrsoft.com

General Structural Characteristics of the Schweinfurthin Backbone

The fundamental structure of all schweinfurthins is a stilbene (B7821643) backbone. pitt.edu This core is composed of a 1,2-diphenylethylene moiety, which can exist in either a trans- or cis- isomeric form. pitt.edu The diversity within the schweinfurthin family arises from the attachment of various isoprenoid groups, such as prenyl, geranyl, or farnesyl moieties, to this stilbene skeleton. pitt.eduwikipedia.org

This structural motif places schweinfurthins in the broader class of stilbenoids, a group of naturally occurring compounds with a wide range of structural variations and biological activities. nmrsoft.com Some schweinfurthins feature a more complex hexahydroxanthene moiety, which is formed through cyclization involving the stilbene and the attached isoprenoid chain. researchgate.net

Structural Elucidation Methodologies for Novel Schweinfurthins

Determining the precise chemical structure of a novel compound like this compound requires a combination of sophisticated analytical techniques. The primary methods employed for the elucidation of new schweinfurthins are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry is crucial for establishing the molecular formula of a new compound. For this compound, high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine its molecular formula as C₃₀H₃₈O₆. nmrsoft.com This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental composition.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assembling the complete structural framework of a molecule. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the connectivity of atoms.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate electronic environment. The ¹³C NMR spectrum reveals the number and types of carbon atoms.

2D NMR: These experiments reveal correlations between different nuclei, allowing for the construction of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish fragments of the molecule by connecting neighboring protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are separated by two or three bonds. It is instrumental in connecting the fragments identified by COSY and in positioning substituents on the aromatic rings of the stilbene backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry of the molecule, such as the configuration of the double bond in the stilbene core and the spatial arrangement of substituents.

Biosynthetic Pathways of Schweinfurthins

Proposed Biosynthetic Origins of the Stilbene (B7821643) and Prenyl Moieties

The molecular architecture of schweinfurthin E is a composite, with its two primary sections originating from separate foundational pathways in plant secondary metabolism.

Stilbene Moiety: The 1,2-diphenylethylene backbone of schweinfurthins is a classic stilbenoid structure. nih.gov Its biosynthesis begins with the amino acid L-phenylalanine, a product of primary metabolism. scirp.org Through the general phenylpropanoid pathway, a series of enzymatic steps converts L-phenylalanine into 4-coumaroyl-CoA. oup.comscirp.org The key enzyme, stilbene synthase (STS), then catalyzes a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the basic stilbene scaffold, such as resveratrol (B1683913). oup.comscirp.org Further enzymatic modifications (hydroxylation, methylation, etc.) on this basic structure produce the specific substitution pattern seen in the stilbene portion of this compound.

Prenyl Moiety: The isoprenoid side chains attached to the stilbene core are synthesized via the terpenoid biosynthetic pathway. acs.org Plants possess two independent pathways for creating the basic five-carbon building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonic acid (MVA) pathway located in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. oup.combiorxiv.org Research on analogous prenylated stilbenoids in peanut hairy root cultures has demonstrated that the prenyl moiety is derived from the plastidic MEP pathway. oup.com DMAPP serves as the initial prenyl donor. For longer chains, such as the geranyl group found on some schweinfurthins, IPP units are sequentially added to DMAPP to form geranyl pyrophosphate (GPP, a ten-carbon molecule) or farnesyl pyrophosphate (FPP, a fifteen-carbon molecule). biorxiv.org A specific prenyltransferase enzyme is then responsible for attaching these isoprenoid pyrophosphates to the stilbene backbone. oup.com

Enzymatic Components and Intermediates in Schweinfurthin Biosynthesis

The assembly of this compound requires a precise sequence of enzymatic reactions. While the complete pathway in Macaranga species has not been fully elucidated, a proposed model can be constructed based on known stilbenoid and isoprenoid biosynthesis in other plants. oup.comscirp.org

Key enzymes in the formation of the stilbene backbone include:

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid. scirp.org

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce 4-coumaric acid. scirp.org

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming the crucial intermediate 4-coumaroyl-CoA. scirp.org

Stilbene synthase (STS): The key enzyme that catalyzes the decarboxylative condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene ring system. scirp.org

For the prenyl side chains, the enzymes of the MEP and terpenoid pathways are critical:

HMG-CoA reductase (HMGCR): A key regulatory enzyme in the MVA pathway, though the MEP pathway is considered the likely source for the prenyl groups of stilbenoids. oup.combiorxiv.org

Farnesyl diphosphate (B83284) synthase (FDPS): An enzyme that synthesizes FPP from IPP and GPP, representing a key branch point for the production of different length isoprenoid chains. biorxiv.org

Prenyltransferases (PTs): This diverse family of enzymes catalyzes the final step of attaching the prenyl (from DMAPP) or geranyl (from GPP) moiety to the stilbene nucleus at specific positions. A resveratrol 4-dimethylallyl transferase has been identified in peanut, indicating the existence of stilbenoid-specific PTs. oup.com

The table below summarizes the key proposed components in the biosynthesis of schweinfurthins.

| Pathway Component | Role/Function | Relevant Pathway |

| L-Phenylalanine | Starting amino acid precursor | Phenylpropanoid |

| Malonyl-CoA | Extender units for stilbene ring formation | Acetate Pathway |

| 4-Coumaroyl-CoA | Key intermediate linking phenylpropanoid pathway to stilbene synthesis | Phenylpropanoid |

| Phenylalanine ammonia-lyase (PAL) | Enzyme catalyzing the first committed step in the phenylpropanoid pathway | Phenylpropanoid |

| Stilbene synthase (STS) | Key enzyme forming the stilbene backbone | Stilbenoid |

| Dimethylallyl pyrophosphate (DMAPP) | The basic 5-carbon isoprenoid building block and prenyl donor | Isoprenoid (MEP) |

| Geranyl pyrophosphate (GPP) | A 10-carbon isoprenoid precursor | Isoprenoid (MEP) |

| Prenyltransferase (PT) | Enzyme that attaches isoprenoid groups to the stilbene acceptor molecule | Prenylation |

Genetic Engineering Approaches to Elucidate or Enhance Production

The low natural abundance of schweinfurthins has spurred interest in biotechnological methods to understand and potentially increase their production. mdpi.com Current research focuses more on elucidating the biosynthetic pathway rather than outright enhancement, which is a necessary preliminary step.

One key approach to dissecting the pathway involves the use of metabolic inhibitors in plant cell cultures. For example, studies on peanut hairy root cultures used mevastatin (B1676542) (an inhibitor of the MVA pathway) and clomazone (B1669216) (an inhibitor of the MEP pathway) to determine the specific isoprenoid pathway responsible for producing the prenyl moiety of stilbenoids. oup.com This type of chemical genetics is crucial for identifying the correct pathway and its key control points.

Furthermore, identifying and characterizing the specific genes that code for the biosynthetic enzymes is a primary goal. The characterization of a stilbenoid-specific prenyltransferase in peanuts is a significant step, as cloning the corresponding gene opens up possibilities for heterologous expression. oup.com By introducing the genes for a complete or partial biosynthetic pathway into a microbial host (like yeast or E. coli) or a different plant system, it may be possible to produce schweinfurthins or their precursors in a controlled and scalable bioreactor environment.

While the genetic engineering of a plant or microbe to produce this compound has not yet been reported, the strategies are well-established from efforts to increase the production of other high-value plant metabolites like vitamin E. mdpi.com These strategies typically involve:

Identification of Rate-Limiting Enzymes: Pinpointing the slowest steps in the pathway, which are often the key synthases (like STS) or prenyltransferases.

Gene Cloning and Overexpression: Isolating the genes for these rate-limiting enzymes from Macaranga species.

Metabolic Engineering: Overexpressing these key genes in a suitable host to increase the metabolic flux towards the desired final product.

These genetic approaches hold the promise of providing a sustainable and reliable source of schweinfurthins for further research, circumventing the challenges associated with their isolation from natural sources. mdpi.com

Molecular and Cellular Mechanisms of Action of Schweinfurthin E

Selective Modulation of Cellular Processes

Schweinfurthin E and its analogs demonstrate a remarkable ability to selectively affect cellular functions, leading to differential responses across various human cell lines. This selectivity is a key characteristic of their anticancer potential.

Differential Antiproliferative Effects on Human Cell Lines

This compound and other members of the schweinfurthin family display a unique pattern of antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.govresearchgate.nettandfonline.com This differential cytotoxicity means they are highly effective against some cancer cell lines while showing significantly less activity against others, even at much higher concentrations. researchgate.net

Notably, cell lines derived from central nervous system (CNS) cancers, such as the glioblastoma lines SF-295 and SF-539, are among the most sensitive to schweinfurthins. nih.govresearchgate.netacs.org Leukemia and renal cancer cell lines have also shown sensitivity. acs.org In contrast, ovarian cancer cell lines are consistently resistant to the effects of these compounds. researchgate.netacs.org For instance, the human lung adenocarcinoma cell line A549 is markedly less sensitive to schweinfurthins compared to the highly sensitive SF-295 glioblastoma line. nih.govresearchgate.net

This selective activity is highlighted by the significant difference in the half-maximal inhibitory concentration (GI50) values across the NCI-60 panel. For example, a synthetic analog of schweinfurthin F demonstrated a GI50 of approximately 33 nM in the SF-295 cell line, while its average GI50 across all 60 cell lines was 0.29 µM. nih.gov this compound itself has a mean GI50 of 0.19 µM in the NCI 60-cell line screen. nih.gov

Table 1: Differential Antiproliferative Activity of Schweinfurthin Analogs

| Cell Line | Cancer Type | Sensitivity to Schweinfurthins |

|---|---|---|

| SF-295 | Glioblastoma | High |

| SF-539 | Glioblastoma | High |

| U251 | Glioblastoma | High |

| RPMI-8226 | Leukemia | High |

| RXF 393 | Renal Cancer | High |

| A549 | Lung Adenocarcinoma | Moderate to Low |

| OVCAR-5 | Ovarian Cancer | Low (Resistant) |

This table provides a summary of the differential sensitivity of various human cancer cell lines to schweinfurthin compounds based on available research data.

Studies have suggested that the differential antiproliferative effects of schweinfurthins are linked to their ability to preferentially inhibit the proliferation of cancer cells with a deficient tumor suppressor gene, PTEN. tandfonline.comresearchgate.net These PTEN-deficient cells often rely on the PI3K/AKT signaling pathway for survival and growth, which is a key target of schweinfurthin's indirect inhibitory action. tandfonline.comresearchgate.netresearchgate.net

Induction of Programmed Cell Death Pathways

This compound and its derivatives have been shown to induce programmed cell death in cancer cells through multiple pathways, including apoptosis and a non-canonical form of immunogenic cell death.

Treatment with schweinfurthin analogs leads to the induction of apoptosis, or programmed cell death, in sensitive cancer cell lines. nih.govresearchgate.net A key indicator of apoptosis, the cleavage of poly-ADP-ribose polymerase (PARP), has been observed following treatment with schweinfurthin compounds. nih.gov This cleavage is a downstream event in the apoptotic cascade.

The intrinsic pathway of apoptosis appears to be involved, as evidenced by the cleavage and activation of caspase-9, an initiator caspase. nih.gov The activation of caspase-9 suggests that schweinfurthins trigger an apoptotic signaling cascade that originates from within the cell, likely in response to cellular stress. nih.gov Further supporting the role of this caspase, the inhibition of caspase-9 activity has been shown to prevent the schweinfurthin-induced cleavage of PARP. nih.gov In some myeloma cell lines, treatment with a schweinfurthin analog also led to the cleavage of caspase-8. karger.com

Schweinfurthins have been found to induce a form of immunogenic cell death (ICD), which is a type of regulated cell death that activates an immune response against cancer cells. pennstatehealthnews.orggoogle.comnih.gov A critical hallmark of ICD is the translocation of the endoplasmic reticulum (ER) resident protein calreticulin (B1178941) (CRT) to the cell surface. nih.gov This surface-exposed CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells, which are key antigen-presenting cells of the immune system. google.comnih.gov

Interestingly, the mechanism by which schweinfurthins induce CRT exposure appears to be non-canonical. nih.govtandfonline.com The canonical ICD pathway is often initiated by ER stress and involves the activation of the PERK kinase and caspases. nih.gov However, studies with the schweinfurthin analog 5'-methoxyschweinfurthin G (MeSG) have shown that it induces CRT exposure without causing significant ER stress or requiring PERK activation. pennstatehealthnews.orgnih.govtandfonline.com While caspase inhibitors could partially rescue cells from apoptosis induced by MeSG, they did not reduce the level of CRT exposure. pennstatehealthnews.orgnih.govpsu.edu

The exposure of calreticulin on the surface of cancer cells following treatment with schweinfurthin analogs is a time- and concentration-dependent process. nih.govtandfonline.com For example, treatment of B16F10 murine melanoma cells with MeSG resulted in detectable CRT on the cell surface. pennstatehealthnews.orgnih.gov Imaging flow cytometry has been used to confirm the surface localization of CRT and to study the kinetics of this process. pennstatehealthnews.org

The translocation of CRT to the cell surface is a crucial step in the induction of an anti-tumor immune response. pennstatehealthnews.orgnih.gov The process appears to require an intact ER-to-Golgi transport system, suggesting that while the initiation of ICD by schweinfurthins is non-canonical, the subsequent trafficking of CRT to the cell surface may utilize established cellular machinery. pennstatehealthnews.orgnih.gov Notably, unlike in the canonical pathway, the translocation of CRT induced by MeSG does not seem to require the co-translocation of another ER protein, ERp57. nih.gov

Interference with Intracellular Signaling Networks

Schweinfurthins exert their cellular effects by interfering with critical intracellular signaling networks. A primary mechanism is the disruption of trafficking from the trans-Golgi network (TGN), a central hub for sorting proteins and lipids. nih.govtandfonline.com This disruption leads to a cascade of downstream effects.

Prolonged treatment with schweinfurthin G has been shown to cause TGN disruption and arrest TGN trafficking. researchgate.net This interference with the TGN leads to several consequences, including altered glycosylation of cell surface proteins and the induction of ER stress. nih.govtandfonline.comresearchgate.net

A major consequence of TGN disruption by schweinfurthins is the indirect inhibition of the mTOR/AKT signaling pathway. nih.govtandfonline.comresearchgate.net This pathway is crucial for cell growth, proliferation, and survival in many cancers. The inhibition of AKT phosphorylation occurs downstream of the TGN arrest. tandfonline.com The disruption of TGN trafficking leads to the disorganization of lipid rafts, which are specialized membrane microdomains important for signaling. This, in turn, suppresses PI3K activation and the formation of the mTOR/RheB complex, ultimately leading to decreased AKT activation. tandfonline.com

Mechanistic studies suggest that schweinfurthins may exert these effects by binding to oxysterol-binding proteins (OSBPs) and their related proteins (ORPs), which are known to be involved in vesicular trafficking and lipid metabolism. nih.govresearchgate.netresearchgate.net The binding of schweinfurthins to these proteins is thought to be a key event that initiates the cascade leading to TGN disruption and inhibition of mTOR/AKT signaling. nih.govresearchgate.net

Inhibition of mTOR/AKT Signaling Pathway

Schweinfurthins exert potent anti-proliferative effects through the indirect inhibition of the mTOR/AKT signaling pathway. nih.govnih.gov This class of compounds has been found to preferentially inhibit the proliferation of cancer cells that are deficient in Phosphatase and Tensin Homolog (PTEN), a key tumor suppressor that negatively regulates the AKT pathway. nih.govnih.govresearchgate.net The inhibition of AKT phosphorylation by schweinfurthins is not a direct enzymatic action but rather a consequence of upstream cellular disruptions. researchgate.net In glioblastoma and B cell lymphoma cell lines deficient in PTEN, treatment with schweinfurthin G, a close analog of E, led to a time-dependent inhibition of phosphorylation of AKT at both Ser-473 and Tyr-308 sites, which are critical for its full activation. researchgate.net This suggests that both mTOR complex 2 (mTORC2) and phosphoinositide-dependent kinase-1 (PDK1), the kinases responsible for these phosphorylations, are affected. researchgate.net The downstream effects include the reduced phosphorylation of p70S6K, a direct effector of mTOR complex 1 (mTORC1), which plays a crucial role in regulating protein synthesis. nih.govresearchgate.net

The inhibitory effect of schweinfurthins on the mTOR/AKT pathway is mechanistically linked to the suppression of lipid raft-mediated PI3K activation and the disruption of the functional assembly of the mTORC1 complex. nih.govnih.govresearchgate.net Activation of the PI3K-AKT pathway often requires the assembly of signaling molecules on lipid rafts, which are specialized membrane microdomains. nih.govresearchgate.net Schweinfurthins disrupt the integrity of these lipid rafts by altering the transport of key components like the ganglioside GM1 and ceramide to the plasma membrane. researchgate.net This disruption prevents the effective activation of PI3K, thereby blocking the downstream signaling cascade to AKT. nih.govresearchgate.net

Furthermore, schweinfurthins impede the formation of the mTOR/RheB complex. nih.govresearchgate.net The activation of mTORC1 is critically dependent on its interaction with the small GTPase Ras homolog enriched in brain (Rheb), which typically occurs on the surface of late endosomes or lysosomes. nih.govliberty.edu By arresting trans-Golgi network (TGN) trafficking, schweinfurthins cause the mislocalization of mTOR, leading to its physical dissociation from Rheb. nih.govresearchgate.net This prevents the activation of mTORC1 and subsequent phosphorylation of its downstream targets, effectively halting a key signaling pathway for cell growth and proliferation. nih.govresearchgate.net

Modulation of MAPK/ERK Pathways

The effect of schweinfurthins on the MAPK/ERK pathway appears to be context-dependent and less pronounced than their impact on the mTOR/AKT pathway. Research indicates that the primary mechanism of action for schweinfurthins involves potent inhibition of AKT phosphorylation without a corresponding effect on ERK phosphorylation in many cancer cell lines. nih.govresearchgate.net The activation of the PI3K-AKT pathway, but not the MAPK-ERK pathway, is known to be preferentially dependent on the integrity of lipid rafts, which are disrupted by schweinfurthins. nih.govresearchgate.net

However, some evidence suggests a potential for modulation under specific circumstances. For instance, an analog, 5′-methylschweinfurthin G (MeSG), was found to selectively inhibit both PI3K/AKT and MAPK/ERK pathways in a Merkel cell polyomavirus-positive Merkel cell carcinoma cell line. researchgate.net This suggests that while not a primary global mechanism, the modulation of MAPK/ERK signaling may occur in certain cellular backgrounds or in response to specific schweinfurthin derivatives.

Regulation of Rho Phosphorylation in Glioma Cells

Schweinfurthins have been shown to interfere with Rho family GTPase signaling, which is crucial for regulating the actin cytoskeleton, cell motility, and proliferation. nih.gov Studies using Schweinfurthin A, which shares a core structure with this compound, demonstrated a profound effect on the dynamic reorganization of the actin cytoskeleton in sensitive glioma cells. nih.gov This morphological change was linked to an inhibition of growth factor-stimulated Rho signaling. nih.gov

The activity of schweinfurthins against glioma and neurofibromatosis type 1 (NF1) tumor cells appears to be dependent on the NF1 tumor suppressor gene status. nih.gov Cells lacking functional NF1, a negative regulator of Ras, are particularly sensitive. nih.gov The inhibition of Rho activity by schweinfurthin A is not likely a direct interaction but an indirect consequence that occurs over several hours of treatment, leading to downstream effects such as a decrease in the phosphorylation of Myosin Light Chain (MLC), a key Rho effector molecule. nih.govgoogle.com

Disruption of Lipid Metabolism and Homeostasis

A primary molecular event in the action of schweinfurthins is the disruption of intracellular lipid transport and homeostasis, which underpins many of the observed effects on signaling pathways.

Binding to Oxysterol-Binding Protein (OSBP) and Related Proteins (ORPs)

Schweinfurthins are part of a group of natural products known as ORPphilins, which exert their biological effects by targeting oxysterol-binding protein (OSBP) and OSBP-related proteins (ORPs). nih.govrsc.orgthieme-connect.com These proteins are intracellular lipid transfer proteins that play a central role in sensing and transporting sterols and other lipids between organelle membranes, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govacs.org

Schweinfurthin G has been shown to bind directly to the lipid-binding OSBP-related domain (ORD) of OSBP with nanomolar affinity, effectively acting as a competitive inhibitor of its lipid exchange function. nih.govrsc.orgnih.gov Schweinfurthin A also binds with high affinity to OSBP and ORP4. thieme-connect.com Notably, schweinfurthins display a degree of selectivity, with Schweinfurthin A showing a 40-fold higher preference for OSBP over the closely related ORP4. acs.org This binding event is the critical upstream mechanism that leads to the disruption of lipid transport and subsequent cellular effects. nih.govnih.gov

Alteration of Trans-Golgi Network (TGN) Trafficking

The binding of schweinfurthins to OSBP directly inhibits its function as a lipid exchanger, where it typically transports cholesterol from the ER to the trans-Golgi network (TGN) in exchange for phosphatidylinositol 4-phosphate (PI(4)P). nih.govrsc.org By blocking this cycle, schweinfurthins cause an arrest of vesicular trafficking from the TGN. nih.govresearchgate.netresearchgate.net This results in the fragmentation of the TGN, an effect observed in a dose- and time-dependent manner, without significantly impacting the structure of the cis- or trans-Golgi matrix. nih.govresearchgate.netresearcher.life

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Schweinfurthin A | SA |

| This compound | SE |

| Schweinfurthin G | SG |

| 5′-methylschweinfurthin G | MeSG |

| Phosphatase and Tensin Homolog | PTEN |

| Phosphoinositide 3-kinase | PI3K |

| Protein Kinase B | AKT |

| Mammalian Target of Rapamycin | mTOR |

| Ras homolog enriched in brain | Rheb |

| Mitogen-activated protein kinase | MAPK |

| Extracellular signal-regulated kinase | ERK |

| Oxysterol-Binding Protein | OSBP |

| OSBP-Related Proteins | ORPs |

| Myosin Light Chain | MLC |

| Phosphatidylinositol 4-phosphate | PI(4)P |

| Ganglioside GM1 | GM1 |

Impact on Cholesterol Uptake, Efflux, and Mevalonate (B85504) Pathway Regulation

Schweinfurthins have been shown to decrease intracellular cholesterol levels by affecting its uptake, promoting its efflux, and downregulating the mevalonate pathway, which is crucial for cholesterol synthesis. nih.govtandfonline.comresearchgate.net This disruption of cholesterol metabolism can lead to synergistic effects when combined with cholesterol-lowering drugs like statins. nih.govtandfonline.comresearchgate.net

A synthetic analog of the schweinfurthin family, 3-deoxyschweinfurthin B (3dSB), has been instrumental in elucidating these mechanisms. Studies have shown that 3dSB reduces intracellular cholesterol levels by decreasing its synthesis and increasing its export from the cell. nih.govresearchgate.netresearchgate.net These effects are reminiscent of the activity of liver X-receptor (LXR) agonists, which play a central role in cholesterol homeostasis by promoting cholesterol efflux and inhibiting its synthesis and uptake. nih.govresearchgate.net

Specifically, 3dSB has been observed to upregulate LXR target genes such as ABCA1 and ABCG1, which are responsible for cholesterol efflux, and downregulate the LDLR gene, which is involved in cholesterol uptake. nih.govresearchgate.net Despite these LXR-like effects, in vitro assays have shown that 3dSB does not directly bind to LXRα or LXRβ, suggesting an indirect mechanism of activation. nih.govresearchgate.net

The table below summarizes the effects of a schweinfurthin analog on genes involved in cholesterol homeostasis.

| Gene | Function | Effect of 3dSB |

| ABCA1 | Cholesterol Efflux | Upregulation |

| ABCG1 | Cholesterol Efflux | Upregulation |

| LDLR | Cholesterol Uptake | Downregulation |

Effects on Isoprenoid Biosynthesis and Protein Prenylation

The mevalonate pathway is not only central to cholesterol synthesis but also provides isoprenoid intermediates for various cellular processes, including protein prenylation. nih.gov Schweinfurthins have been found to interfere with isoprenoid biosynthesis. researchgate.netnih.gov

The synthetic schweinfurthin, 3dSB, has been shown to decrease the intracellular levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), two key isoprenoid intermediates. nih.govrsc.org This reduction in isoprenoid levels has a direct impact on protein prenylation, a post-translational modification essential for the function of many proteins involved in signal transduction, such as those in the Ras superfamily.

Furthermore, studies have demonstrated a synergistic interaction between 3dSB and lovastatin, an HMG-CoA reductase inhibitor that blocks the mevalonate pathway. nih.govrsc.org This combination leads to an enhanced decrease in protein prenylation. nih.govrsc.org Specifically, 3dSB potentiates the lovastatin-induced decrease in the prenylation of proteins like Ras, Rap1a, and Rab6. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress Responses

Treatment with schweinfurthins has been shown to induce an endoplasmic reticulum (ER) stress response in cancer cells. researchgate.netnih.gov This is characterized by the upregulation of ER chaperone proteins such as glucose-regulated protein 78 (GRP78) and protein disulfide isomerase (PDI). researchgate.netnih.gov The induction of ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen.

However, some studies suggest that ER stress may not be the primary or immediate response to schweinfurthins. For instance, while a schweinfurthin analog, 5'-methoxyschweinfurthin G (MeSG), was found to induce immunogenic cell death (ICD), it did so without causing a canonical ER stress response. nih.govpennstatehealthnews.org This suggests that the induction of ER stress by schweinfurthins may be cell-type specific or dependent on the specific analog used.

Phosphorylation of Eukaryotic Initiation Factor 2α (eIF2α)

A key event in the ER stress response is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). nih.govresearchgate.net This phosphorylation leads to a general inhibition of protein synthesis, which helps to reduce the load of new proteins entering the ER and allows the cell to cope with the stress. nih.gov

Treatment with schweinfurthin analogs, including 3dSB and 3dSB-PNBS, has been shown to cause the phosphorylation of eIF2α. researchgate.netnih.gov This effect is a hallmark of the integrated stress response (ISR), a broader cellular program activated by various stressors. researchgate.net In some human glioma cells, the engagement of an ER stress-type response culminates in eIF2α phosphorylation. nih.govtandfonline.com

Putative Interaction with Pyruvate Kinase M2 (PKM2)

Pyruvate kinase M2 (PKM2) is an enzyme that plays a critical role in cancer cell metabolism, particularly in the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen. frontiersin.orghaematologica.org PKM2 can exist in a highly active tetrameric form or a less active dimeric form. frontiersin.org The dimeric form can translocate to the nucleus and act as a protein kinase, regulating gene expression. frontiersin.org

While direct binding studies between this compound and PKM2 are not extensively reported in the provided context, the broader cellular effects of schweinfurthins on metabolic pathways hint at a potential indirect interaction. For instance, PKM2 activity is regulated by various upstream signals and post-translational modifications, and it can interact with other proteins to influence cellular processes like proliferation and apoptosis. nih.govnih.gov Given that schweinfurthins modulate signaling pathways and induce apoptosis, it is plausible that their effects could, in part, be mediated through pathways that intersect with PKM2 function. However, further research is needed to establish a direct link.

Structure Activity Relationship Sar Studies of Schweinfurthin E and Analogs

Correlative Analyses of Structural Features and Biological Activity

SAR studies have revealed that the biological activity of schweinfurthins is highly dependent on specific structural components. The hexahydroxanthene (HHX) tricyclic core and the trans orientation of the stilbene (B7821643) moiety are considered essential for their potent cytotoxic effects. paris-saclay.fr Modifications to these core structures often lead to a significant decrease or complete loss of activity. For instance, a cis-fused A/B ring system or a saturated linkage between the aromatic rings results in a substantial loss of activity. nih.gov

Conversely, certain regions of the molecule exhibit greater tolerance to modification. The D-ring, a resorcinol (B1680541) moiety in the natural product, can be altered without completely abolishing bioactivity. researchgate.net This has allowed for the synthesis of various analogs with modifications at this position to explore the impact on potency and selectivity. Furthermore, the presence or absence of a hydroxyl group at the C-3 position and methylation of one of the D-ring phenols are tolerated modifications. nih.gov

Role of the Hexahydroxanthene (HHX) Moiety in Biological Properties

The hexahydroxanthene (HHX) moiety is a critical pharmacophore of the schweinfurthin family, essential for their biological properties. chemrxiv.orgrsc.org This tricyclic system is a defining feature of many naturally occurring schweinfurthins and is directly involved in their interaction with the biological target, oxysterol-binding protein (OSBP). researchgate.netresearchgate.net The hydroxyl group within the HHX moiety is believed to be crucial for binding to the ORD domain of OSBP, mimicking the interaction of cholesterol's hydroxyl group. researchgate.net The specific stereochemistry of the HHX core also plays a significant role in this interaction. researchgate.net Studies have shown that compounds lacking the complete HHX structure exhibit greatly diminished activity, highlighting its indispensable role in the potent and selective cytotoxicity of schweinfurthins. nih.gov

Significance of the Disaccharide Moiety in Hybrid Compounds

To enhance the cytotoxic potency of schweinfurthin E, researchers have explored the creation of hybrid molecules incorporating a disaccharide moiety, inspired by the structure of OSW-1, another potent OSBP inhibitor. chemrxiv.orgrsc.org In OSW-1, the disaccharide unit is crucial for its high affinity to the OSBP-ORD domain, as the steroidal aglycone alone is ineffective. chemrxiv.org The disaccharide is thought to contribute to the formation of a hydrophobic cluster, enhancing binding. rsc.org

In hybrid compounds of this compound, the nature of the appended sugar has a significant impact on cytotoxicity. rsc.org Interestingly, a hybrid containing the entire disaccharide moiety of OSW-1 showed lower activity than this compound itself. chemrxiv.org However, hybrids with a single D-xylose moiety exhibited significantly better cytotoxicity, suggesting that a triazole linker used in the synthesis may be an advantageous replacement for the L-arabinopyranose of the natural OSW-1 disaccharide, allowing for a more favorable interaction of the D-xylose with the protein. chemrxiv.orgrsc.org

| Compound | Sugar Moiety | Linker | Relative Cytotoxicity |

| This compound | None | - | Baseline |

| Hybrid 22 | L-arabinose | Triazole | Similar to this compound |

| Hybrid 16 | D-xylose | Triazole | ~10 times more cytotoxic than this compound |

| Hybrid 18 | D-xylose | Triazole | Better than this compound |

| Hybrid 5 | OSW-1 Disaccharide | Triazole | Lower than this compound |

Impact of Aromatic Ring Substitutions and Side Chain Variations

Modifications to the aromatic rings and side chains of this compound have provided valuable insights into its SAR. At least one phenolic hydroxyl group on the D-ring is required for bioactivity, as replacing both with fluorine atoms completely abolishes activity. wur.nl However, this ring is generally more tolerant of modifications compared to the HHX core. researchgate.net

Variations in the side chain attached to the D-ring have also been explored. For instance, the natural schweinfurthins display variability at this position, with some possessing a prenyl group and others a geranyl group, without a dramatic loss of activity. nih.gov This suggests that this position can be a site for introducing modifications to potentially improve properties like solubility or to attach probes for mechanistic studies. nih.gov The synthesis of analogs with different substituents at the para-position of the D-ring has been a key strategy in developing new schweinfurthin-based compounds. nih.gov

Influence of Stereochemistry on Biological Efficacy

The stereochemistry of the schweinfurthin molecule is a critical determinant of its biological efficacy. The synthesis and evaluation of both enantiomers of schweinfurthin analogs have demonstrated that the natural R,R,R-stereochemistry is significantly more potent than the S,S,S-isomer. wur.nlnih.gov The R,R,R-enantiomer of 3-deoxyschweinfurthin B was found to be approximately threefold more potent and showed a higher correlation with the differential cytotoxicity pattern of the natural compounds. wur.nl

Computational and experimental studies indicate that the (R, R, R) enantiomer has a higher affinity for the biological target, OSBP. researchgate.net This stereochemical preference is crucial for the precise orientation of the molecule within the binding pocket of the protein, allowing for optimal interactions that lead to its potent biological effects. researchgate.net

Advanced Research Methodologies and Future Directions in Schweinfurthin E Research

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro experimental systems are fundamental in dissecting the molecular mechanisms underlying the biological activities of Schweinfurthin E. These controlled laboratory-based models allow for detailed investigation into the compound's effects on cellular processes and the identification of its molecular targets.

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Progression

Cell-based assays are crucial for understanding how this compound affects cancer cell growth and survival. These assays have demonstrated that schweinfurthins, including this compound, exhibit selective anti-proliferative activity against a range of human cancer cell lines. nih.govresearchgate.netrsc.org

Proliferation Assays:

Studies have utilized various methods to measure the anti-proliferative effects of this compound and its analogs. A common technique is the 4-day cell proliferation assay, which has been used to determine the IC50 values (the concentration of a drug that inhibits a biological process by 50%) across a panel of human cancer cell lines. nih.govresearchgate.net For instance, this compound was profiled in a panel of 60 human cancer cell lines, revealing that approximately 40% of the tested lines were sensitive to treatment with an IC50 value below 100 nM. nih.gov Another study confirmed the potent anti-proliferative activity of this compound and its analogs against various cancer cell lines, including those of the central nervous system, renal system, and breast. rsc.org

The XTT assay, which measures the metabolic activity of mitochondrial enzymes, is another validated method for assessing the inhibition of proliferation. nih.gov This assay has been used to demonstrate the dose-dependent inhibition of glioblastoma and astrocytoma cell lines by Schweinfurthin A, a related compound. nih.gov Furthermore, a 3H-thymidine incorporation assay, which measures DNA synthesis, has been employed to evaluate the growth inhibitory effects of schweinfurthin analogs on human-derived myeloma cells. rsc.org

Apoptosis Assays:

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. ontosight.aikarger.comnih.gov This is a key mechanism contributing to their anti-cancer effects. Flow cytometry analysis using Annexin V and 7-aminoactinomycin D (7-AAD) staining is a standard method to detect and quantify apoptosis. karger.comnih.gov This technique has revealed that treatment with a schweinfurthin analog, 5′-methylschweinfurthin G (MeSG), induces apoptosis in multiple myeloma cell lines in a concentration- and time-dependent manner. karger.com

Western blot analysis is also used to detect the cleavage of key apoptotic markers, such as poly-ADP-ribose polymerase (PARP) and caspase-9. karger.comnih.govresearchgate.net The cleavage of these proteins is indicative of the activation of the apoptotic cascade. Studies have shown that treatment with schweinfurthin analogs leads to the cleavage of both PARP and caspase-9 in various cancer cell lines. nih.govresearchgate.net Inhibition of caspase-9 has been shown to reverse the schweinfurthin-induced cleavage of PARP, suggesting that the apoptotic pathway is at least partially dependent on caspase-9 activity. nih.gov

Cell Cycle Analysis:

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle. karger.com Schweinfurthin analogs have been shown to cause cell cycle arrest, particularly in the G2/M phase. karger.com For example, treatment of multiple myeloma cell lines with MeSG resulted in an arrest in the G2/M phase, which was supported by decreased levels of cyclin-B1. karger.com In melanoma cells, a schweinfurthin analog induced a cell cycle effect that was distinct from that of a PI3K inhibitor and a microtubule agent. researchgate.net

Table 1: Summary of Cell-Based Assay Findings for this compound and Analogs

| Assay Type | Key Findings | Affected Cell Lines | References |

| Proliferation | Selective anti-proliferative activity with low nM IC50 values in sensitive lines. | Various human cancer cell lines, including CNS, renal, breast, and B cell lymphoma. | nih.gov, researchgate.net, rsc.org |

| Apoptosis | Induction of apoptosis through caspase-9 and PARP cleavage. | Multiple myeloma, glioblastoma, and other cancer cell lines. | ontosight.ai, karger.com, nih.gov, researchgate.net |

| Cell Cycle | Arrest in the G2/M phase of the cell cycle. | Multiple myeloma and melanoma cell lines. | researchgate.net, karger.com |

Biochemical Assays for Target Engagement (e.g., OSBP Binding)

Biochemical assays are essential for identifying the direct molecular targets of this compound and understanding how it engages with these targets to exert its biological effects. A significant breakthrough in schweinfurthin research was the discovery that these compounds target the oxysterol-binding protein (OSBP) and its related proteins (ORPs). researchgate.netthieme-connect.comnih.gov

OSBP Binding Assays:

Several biochemical assays have been developed to demonstrate the direct binding of schweinfurthins to OSBP. One such method involves the use of biotinylated schweinfurthin derivatives in pull-down assays. nih.gov These experiments have shown that biologically active schweinfurthin derivatives can pull down recombinant OSBP, ORP1L, and ORP1S from cell lysates, while inactive derivatives cannot. nih.gov This provides strong evidence for a direct molecular interaction.

Furthermore, kinetic analysis of this interaction has revealed that schweinfurthin derivatives bind to the C-terminal sterol-binding domain of ORPs with sub-μM affinities. nih.gov Ligand binding assays, often performed in a 96-well plate format, allow for the screening of various ligands against a panel of OSBP/ORP proteins. thieme-connect.comthieme-connect.com These assays have shown that schweinfurthins bind with high affinity to OSBP and ORP4. thieme-connect.com

The functional consequence of this binding is the inhibition of OSBP's lipid transfer activity. researchgate.net In vitro reconstitution systems have demonstrated that a fluorescent schweinfurthin analog, SWG, inhibits the OSBP-catalyzed exchange of cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI(4)P). researchgate.net This inhibition of lipid transfer is a key mechanism through which schweinfurthins disrupt cellular processes.

The intrinsic fluorescence of some schweinfurthin analogs, like schweinfurthin G (SWG), has been leveraged to visualize their localization within cells and to monitor their interaction with OSBP. researchgate.net These studies have shown that SWG accumulates at the trans-Golgi network, a process that is dependent on the cellular levels of OSBP. researchgate.net

Table 2: Biochemical Assays for Schweinfurthin-OSBP Engagement

| Assay Type | Key Findings | Methodology | References |

| Pull-down Assay | Direct binding of active schweinfurthin derivatives to OSBP and related proteins. | Use of biotinylated schweinfurthin derivatives to precipitate target proteins from cell lysates. | nih.gov |

| Ligand Binding Assay | High-affinity binding of schweinfurthins to OSBP and ORP4. | 96-well plate format for screening ligand binding to a panel of OSBP/ORP proteins. | thieme-connect.com, thieme-connect.com |

| Lipid Transfer Assay | Inhibition of OSBP-mediated cholesterol and PI(4)P exchange. | In vitro reconstitution systems to measure the transfer of lipids between membranes. | researchgate.net |

| Fluorescence Microscopy | Accumulation of fluorescent schweinfurthin analogs at the trans-Golgi network, dependent on OSBP levels. | Utilization of the intrinsic fluorescence of schweinfurthin analogs to visualize their subcellular localization. | researchgate.net |

Functional Genomics and Proteomics Approaches to Identify Novel Targets and Pathways

Functional genomics and proteomics provide a broad, unbiased view of the cellular changes induced by this compound, helping to identify novel targets and affected pathways beyond its known interaction with OSBP.

Functional Genomics:

Bioinformatic analysis of the NCI-60 cancer cell line screen data has been instrumental in identifying potential determinants of sensitivity to schweinfurthins. nih.govkarger.com By correlating the IC50 values of this compound with the genomic and proteomic profiles of the cell lines, researchers found an inverse correlation between sensitivity and the mutation status of the PTEN gene. nih.govresearchgate.net This suggests that cancer cells with deficient PTEN are more susceptible to the anti-proliferative effects of schweinfurthins. nih.govresearchgate.netnih.gov This finding points towards the involvement of the PI3K/AKT/mTOR signaling pathway, which is regulated by PTEN.

Proteomics:

Proteomic approaches, such as Western blotting and mass spectrometry, have been used to investigate the downstream effects of schweinfurthin treatment on cellular protein expression and signaling pathways. These studies have confirmed that schweinfurthins indirectly inhibit the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway. nih.govresearchgate.netnih.gov This inhibition is a consequence of the disruption of the trans-Golgi network (TGN) trafficking, which affects lipid raft integrity and the formation of the mTOR/RheB complex. nih.govresearchgate.netnih.gov

Proteomic analyses have also revealed that schweinfurthin treatment can induce endoplasmic reticulum (ER) stress, as evidenced by the increased phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the upregulation of ER chaperone proteins like GRP78 and protein disulfide isomerase (PDI). nih.govresearchgate.net This ER stress response can contribute to the induction of apoptosis.

Investigation of Biological Pathway Modulation in Experimental Models

Building upon the mechanistic insights gained from in vitro studies, researchers are investigating how this compound modulates biological pathways in more complex experimental models that better recapitulate the in vivo environment.

Studies on Immune System Modulation in Preclinical Settings

Recent research has highlighted the potential of schweinfurthins to modulate the immune system and enhance anti-tumor immunity, particularly when combined with immunotherapy. nih.gov

Preclinical studies in murine melanoma models have shown that schweinfurthin analogs can induce immunogenic cell death (ICD). nih.govpennstatehealthnews.org ICD is a form of cancer cell death that alerts and recruits the immune system to mount an anti-tumor response. pennstatehealthnews.org Key characteristics of ICD, such as the surface exposure of calreticulin (B1178941) (CRT) and the release of ATP, have been observed in melanoma cells treated with schweinfurthin analogs. nih.govnih.gov

Imaging flow cytometry has been a valuable tool in these studies, allowing for the visualization and quantification of CRT exposure on the cancer cell surface. pennstatehealthnews.org These studies have also shown that schweinfurthin-treated tumor cells are more effectively captured by dendritic cells, which are crucial for initiating an anti-tumor immune response. pennstatehealthnews.org

Importantly, the anti-tumor effects of schweinfurthins in vivo have been shown to be dependent on an intact immune system. nih.gov In immunocompromised mice, the efficacy of schweinfurthins is significantly reduced, indicating that their therapeutic effect is not solely due to direct cytotoxicity but also involves the engagement of the host immune system. nih.gov The combination of schweinfurthin analogs with anti-PD-1 immunotherapy has been shown to lead to durable tumor regression and long-term immunity in a murine melanoma model. nih.gov

Exploration of Cellular Response in Organoid and 3D Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying cancer biology and drug response compared to traditional 2D cell cultures. mdpi.com These models better mimic the complex cell-cell and cell-matrix interactions found in tumors in vivo. mdpi.com

While specific studies on this compound in organoid and 3D culture models are still emerging, the use of these advanced models holds great promise for future research. 3D cultures can provide a more accurate assessment of drug penetration, efficacy, and the development of drug resistance. mdpi.com Given that schweinfurthins affect fundamental cellular processes like vesicle trafficking and lipid metabolism, it is anticipated that their effects in 3D models may differ from those observed in 2D cultures. For example, the altered nutrient and oxygen gradients in 3D models could influence the cellular response to schweinfurthin treatment. mdpi.com The investigation of this compound in patient-derived organoids could also provide a valuable platform for personalized medicine, allowing for the prediction of patient-specific responses to this novel class of compounds.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex interactions between ligands and their biological targets. In the study of this compound and its analogues, these in silico methods provide crucial insights into their binding mechanisms, which are challenging to observe through experimental techniques alone.

Molecular modeling studies have been instrumental in rationalizing the biological activity of schweinfurthin derivatives. rsc.orgrsc.org These computational approaches are built on the principle of predicting the most favorable binding poses of a ligand within the active site of a protein, which is a key aspect of structure-based drug design. openaccessjournals.comfrontiersin.org The accuracy of these predictions is vital, as they guide the synthesis of more potent and selective compounds. mdpi.com

A significant breakthrough in schweinfurthin research was the identification of the oxysterol-binding protein (OSBP) as a primary biological target. rsc.org Computational studies have further refined this understanding. For instance, molecular modeling of hybrid molecules combining the pharmacophores of this compound and OSW-1, another OSBP inhibitor, was conducted to understand their enhanced cytotoxicity. rsc.orgrsc.org These studies help to visualize how the hybrid compounds might leverage the complementary binding features of both parent molecules within the OSBP ligand-binding domain. rsc.org

Furthermore, computational analyses have been used to compare the binding of different stereoisomers of schweinfurthin-related compounds to OSBP. These studies indicated that specific enantiomers, such as the (R, R, R) enantiomer of a related compound, exhibit a higher binding affinity for OSBP, a finding that is critical for designing stereochemically defined, potent inhibitors. researchgate.net Docking studies simulate the interaction, predicting that the hexahydroxanthene (HHX) moiety's hydroxyl group, which is essential for bioactivity, orients itself toward the bottom of the OSBP cavity, similar to the natural ligand, cholesterol. researchgate.net The reliability of these docking and molecular dynamics (MD) simulations is enhanced by considering the dynamic nature of the protein and the precise energetic and structural features that control the ligand-target interactions. frontiersin.orgmdpi.com

Unresolved Questions and Emerging Research Avenues

Despite significant progress, several questions regarding the biology of schweinfurthins remain unanswered, paving the way for new research directions. A primary unresolved issue is the complete elucidation of their mechanism of action and the basis for their differential cytotoxicity against various cancer cell lines. nih.govnih.gov The unique pattern of growth inhibition exhibited by schweinfurthins when compared to standard anticancer agents suggests a potentially novel mechanism that is not yet fully understood. nih.govnih.govresearchgate.net

One emerging research avenue is the investigation of schweinfurthins as therapeutic agents for specific and difficult-to-treat cancers. Preclinical studies have shown their potential for glioblastoma and malignant peripheral nerve sheath tumors. cancer.gov The finding that schweinfurthins preferentially inhibit the proliferation of PTEN-deficient cancer cells opens up a targeted therapeutic approach for lymphomas and other cancers with this specific mutation. researchgate.netmdpi.com

Another exciting frontier is the role of schweinfurthins in cancer immunotherapy. researchgate.net Research on a schweinfurthin analogue, 5'-methoxyschweinfurthin G (MeSG), has demonstrated that it can induce immunogenic cell death (ICD). researchgate.net This process makes dying cancer cells more "visible" to the immune system, thereby enhancing anti-tumor immune responses. researchgate.netnih.gov Notably, MeSG appears to induce ICD without causing endoplasmic reticulum (ER) stress, distinguishing it from most other ICD inducers. researchgate.netnih.gov This unique property warrants further investigation into its underlying mechanism and its potential to be combined with immunotherapies like checkpoint inhibitors to improve treatment outcomes. researchgate.netresearchgate.net

The potential application of schweinfurthins in treating virus-associated cancers is also an emerging field. Studies have shown that a schweinfurthin analog can impair the metabolic activity of Merkel cell polyomavirus-positive Merkel cell carcinoma cells, suggesting a novel therapeutic option for virus-induced cancers. nih.govresearchgate.net Further research is needed to explore this potential and to understand the molecular basis of this activity.

Potential for Derivatization to Explore Novel Biological Activities

The chemical structure of this compound is amenable to modification, offering a rich platform for derivatization to explore novel biological activities and to develop analogues with improved properties. nih.govvjs.ac.vn The synthesis of derivatives is a key strategy to overcome the limited availability of the natural product and to conduct detailed structure-activity relationship (SAR) studies. researchgate.net

One successful derivatization strategy has been the creation of hybrid molecules. By combining the pharmacophore of this compound with the glycosidic moiety of OSW-1, another potent OSBP inhibitor, researchers have synthesized hybrids that exhibit significantly greater cytotoxicity against glioblastoma cell lines than this compound alone. rsc.orgrsc.org This approach leverages the distinct binding interactions of both molecules to create a more effective compound. rsc.org The synthesis of these complex hybrids often employs efficient chemical reactions like the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". rsc.org

Another important area of derivatization is the development of fluorescent analogues. By attaching a fluorescent tag to the schweinfurthin scaffold, scientists have created probes to study the subcellular localization of these compounds. nih.govnih.govresearchgate.net For example, a coumarin-based analogue of schweinfurthin F was designed to have minimal structural deviation from the natural product while possessing fluorescent properties. acs.org These tools are crucial for visually tracking the compound within cells and identifying potential sites of action, with studies pointing towards lysosomes and peri-nuclear organelles. researchgate.net

The goal of derivatization extends to improving the stability and cytotoxic profile of the parent compound. vjs.ac.vn SAR studies have identified that certain positions on the schweinfurthin molecule, such as the para-position of the D-ring, can be modified without a significant loss of biological activity, making it a suitable site for introducing new functionalities. vjs.ac.vn Ongoing research focuses on synthesizing new derivatives of schweinfurthins G and E to enhance their anticancer properties and stability for potential therapeutic development. rsc.orgvjs.ac.vn

Q & A

What experimental assays are most robust for evaluating schweinfurthin E’s anticancer activity in vitro?

Basic Research Question

The NCI-60 human tumor cell line panel is the gold standard for assessing this compound’s potency, measuring the half-maximal growth inhibitory concentration (GI₅₀). Leukemia subpanel cell lines are highly sensitive (mean GI₅₀ = 0.19 μM), while ovarian cancer lines (e.g., OVCAR-3, SK-OV-3) show resistance (GI₅₀ ~2.2 μM), except A2780, which is drug-sensitive due to its unique genetic profile . Dose-response curves and MTT assays at 24–48 hours are critical for confirming time-dependent effects, as seen in SF-295 (glioblastoma) and A549 (lung cancer) models .

How can researchers resolve contradictions in this compound’s efficacy across ovarian cancer cell lines?

Advanced Research Question

Discrepancies in ovarian cancer responses (e.g., A2780 sensitivity vs. OVCAR-3 resistance) arise from genetic heterogeneity. A2780’s drug sensitivity is linked to p53 functionality and cholesterol biosynthesis pathways, whereas OVCAR lines exhibit upregulated efflux pumps (e.g., ABCA1) and altered lipid raft dynamics . To resolve contradictions:

- Perform RNA sequencing (RNAseq) to identify transcriptional biomarkers (e.g., MBD3.1, SLC12A6) associated with resistance .

- Validate using isogenic cell lines with CRISPR-edited genes (e.g., PTEN, p53) to isolate mechanistic drivers .

What methodologies optimize the synthesis of this compound analogs for improved bioavailability?

Advanced Research Question

Structural modifications focus on replacing the central stilbene moiety with amide isosteres to enhance solubility while retaining potency. Key steps include:

- Stereochemical control : Use chiral catalysts to preserve the 2,4-dihydroxy configuration critical for binding oxysterol-binding protein (ORP) targets .

- Amide substitution : Derivatives with carbonyl groups on the C-ring (hexahydroflavone) show higher activity (e.g., TTI-4242, GI₅₀ < 0.1 μM in cervical cancer models) .

- Pharmacokinetic profiling : Assess logP values and plasma stability via LC-MS to prioritize candidates .

How does this compound disrupt mTOR/AKT signaling, and what experimental models validate this mechanism?

Advanced Research Question

this compound indirectly inhibits mTOR/AKT by disrupting trans-Golgi network (TGN) trafficking, leading to ER stress and apoptosis. Key validation approaches:

- Western blotting : Monitor phosphorylation of eIF2α and GRP78 to confirm ER stress .

- Fluorescent trafficking assays : Use GFP-tagged VSVG protein in HeLa cells to track TGN export blockade .

- Gene knockdown : Silence ORP4/ORP8 via siRNA to abolish this compound’s effects, confirming target dependency .

What strategies enhance this compound’s potency in resistant cell lines?

Advanced Research Question

Resistance mechanisms include P-glycoprotein (Pgp) efflux and cholesterol homeostasis. Solutions include:

- Combination therapy : Co-administer verapamil (10 μM), which increases intracellular this compound concentration 3-fold in SF-295 cells via Pgp-independent calcium modulation .

- Cholesterol modulation : Deplete membrane cholesterol with methyl-β-cyclodextrin or inhibit ABCA1 to sensitize resistant lines .

- CRISPR screens : Identify synthetic lethal partners (e.g., SLC16A5) using genome-wide knockout libraries .

How do lipid metabolism alterations underpin this compound’s selective cytotoxicity?

Basic Research Question

this compound targets lipid rafts and oxysterol-binding proteins (ORPs), disrupting cholesterol trafficking. Key methodologies:

- Lipidomics : LC-MS profiling of membrane sterols in sensitive vs. resistant lines reveals depletion of desmosterol and lanosterol .

- Fluorescence polarization assays : Quantify ORP4 binding affinity (Kd ~50 nM) using FITC-labeled this compound .

- Metabolic tracing : Use ¹⁴C-acetate to track inhibition of the isoprenoid biosynthesis pathway (IBP) .

What computational tools predict this compound’s sensitivity in novel cancer models?

Advanced Research Question

LASSO regression models trained on NCI-60 RNAseq data identify predictive biomarkers (e.g., TMEM185B for resistance, UBQLN1 for sensitivity) . Cross-database platforms like CellMinerCDB integrate GDSC pharmacogenomic data to validate determinants (e.g., SLC16A5 expression correlates with resistance; R² = 0.73) .

How should researchers design in vivo studies to evaluate this compound’s therapeutic window?

Advanced Research Question

Prioritize xenograft models with this compound-sensitive genotypes (e.g., SF-295 glioblastoma) and monitor:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.